molecular formula C14H18FNO3 B2544963 N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide CAS No. 1788676-13-0

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2544963
CAS RN: 1788676-13-0
M. Wt: 267.3
InChI Key: SCTIFQGCZYILFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis involves understanding the methods used to create the compound. This includes the raw materials used, the reaction conditions, and the yield of the reaction.


Molecular Structure Analysis

The molecular structure analysis involves understanding the arrangement of atoms in the molecule. This includes the types of bonds (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and the presence of any functional groups .


Chemical Reactions Analysis

The chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the types of reactions it undergoes (acid-base, redox, etc.), the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties analysis involves understanding the characteristics of the compound. This includes its melting point, boiling point, solubility, density, molar mass, and spectral data.

Scientific Research Applications

Antibacterial Applications

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide and its derivatives have been studied for their potential antibacterial properties. A notable study focused on the synthesis and characterization of potent inhibitors targeting the bacterial cell division protein FtsZ. The research highlighted the development of alkyl derivatives of 3-Methoxybenzamide, which exhibited potent antistaphylococcal activities. Through exploring structure−activity relationships of these analogues, researchers were able to identify compounds with significantly improved pharmaceutical properties, suggesting a promising avenue for creating effective antibacterial agents (Haydon et al., 2010).

Chemical Synthesis and Catalysis

Another area of research involving N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide derivatives pertains to their use in chemical synthesis and catalysis. A study demonstrated the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated by Rh(III)-catalyzed C-H activation. This process leverages the sulfoxonium ylide as a carbene precursor, highlighting a novel approach to achieve cyclization under acid-controlled conditions, thus contributing to the field of synthetic chemistry (Xu et al., 2018).

Drug Development and Receptor Study

In drug development, especially concerning the dopaminergic system, derivatives of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide have been synthesized and evaluated. A study on raclopride derivatives, which are known dopaminergic D-2 receptor antagonists, involved the synthesis and evaluation of N-fluoroalkylated and N-alkylated analogues. These compounds were assessed for their potential as dopaminergic receptor-based positron tomography radiopharmaceuticals. The study provided valuable insights into the structure-binding relationships and laid the groundwork for developing fluorinated salicylamides with improved receptor activity and metabolic stability (Lannoye et al., 1990).

Molecular Biology and Genetics

Research into the effects of benzamide derivatives on cellular processes has uncovered their impact on cell division and genetic functions. One study on the lethal effect of 3-Methoxybenzamide in Bacillus subtilis revealed that this compound inhibits cell division by targeting the cell division system involving FtsZ function. This discovery not only advances our understanding of bacterial cell division mechanisms but also opens up new possibilities for targeting similar processes in other organisms, with implications for both antibiotic development and cellular biology research (Ohashi et al., 1999).

Safety And Hazards

The safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(18,10-4-5-10)8-16-13(17)9-3-6-12(19-2)11(15)7-9/h3,6-7,10,18H,4-5,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIFQGCZYILFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide

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